(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of three methoxy groups attached to an indane ring, which is further connected to a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the initial formation of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one, which is then subjected to reductive amination to introduce the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The indane ring can be reduced to form more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce more saturated indane derivatives.
Scientific Research Applications
(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one
- 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one
- N-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine
Uniqueness
(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C13H20ClNO3 |
---|---|
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-11-6-10-8(7-14)4-5-9(10)12(16-2)13(11)17-3;/h6,8H,4-5,7,14H2,1-3H3;1H |
InChI Key |
YDCKEHSTQKMOHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(C2=C1)CN)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.